2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid

PET imaging biodistribution tumor-to-background ratio

2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid (CAS 648420-87-5), commonly designated DOTAGA, is a bifunctional macrocyclic chelator belonging to the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) family in which one acetate pendant arm is replaced by a glutaric acid moiety, yielding a pentanedioic acid-bearing, heptadentate ligand framework. The glutaric acid substitution introduces a distal carboxylic acid group that imparts an additional net negative charge to the metal–chelate complex, enables regiospecific anhydride activation for mild bioconjugation, and preserves the macrocyclic cavity's high thermodynamic stability and kinetic inertness toward trivalent radiometals (e.g., ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺, ¹¹¹In³⁺, ⁶⁴Cu²⁺) and lanthanides (e.g., Gd³⁺).

Molecular Formula C13H26N4O4
Molecular Weight 302.37 g/mol
CAS No. 648420-87-5
Cat. No. B12592990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid
CAS648420-87-5
Molecular FormulaC13H26N4O4
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESC1CNCCN(CCNCCN1)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H26N4O4/c18-12(19)2-1-11(13(20)21)17-9-7-15-5-3-14-4-6-16-8-10-17/h11,14-16H,1-10H2,(H,18,19)(H,20,21)
InChIKeyAPZHVVLAOFUXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA): A Glutaric-Arm-Functionalized DOTA Chelator for Targeted Radiopharmaceutical and Imaging Agent Procurement


2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid (CAS 648420-87-5), commonly designated DOTAGA, is a bifunctional macrocyclic chelator belonging to the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) family in which one acetate pendant arm is replaced by a glutaric acid moiety, yielding a pentanedioic acid-bearing, heptadentate ligand framework [1]. The glutaric acid substitution introduces a distal carboxylic acid group that imparts an additional net negative charge to the metal–chelate complex, enables regiospecific anhydride activation for mild bioconjugation, and preserves the macrocyclic cavity's high thermodynamic stability and kinetic inertness toward trivalent radiometals (e.g., ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺, ¹¹¹In³⁺, ⁶⁴Cu²⁺) and lanthanides (e.g., Gd³⁺) [2].

Why 2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA) Cannot Be Replaced by Unmodified DOTA, NOTA, or NODAGA in Radiopharmaceutical Procurement


Although DOTA, NOTA, and NODAGA are all macrocyclic chelators used in radiopharmaceutical development, their in vivo pharmacokinetics, net molecular charge, and conjugation chemistry diverge substantially from DOTAGA, making simple interchange pharmacologically consequential [1]. DOTA (net charge –1 upon metal complexation) and NOTA (net charge 0) produce radioconjugates with significantly different hepatic clearance, blood retention, and tumor-to-background contrast compared with DOTAGA (net charge –2), whose additional negative charge reduces non-specific liver uptake and improves imaging contrast [2]. Furthermore, the glutaric acid arm of DOTAGA enables formation of a cyclic anhydride intermediate that conjugates to primary amines on biologics within 30 min at 25 °C and neutral pH, whereas DOTA activated as the isothiocyanate or N-hydroxysuccinimidyl ester requires several hours and/or elevated temperature to achieve acceptable yields, risking protein denaturation [3]. The quantitative evidence below demonstrates these functional distinctions are not marginal but procurement-determinative.

Quantitative Head-to-Head Evidence for 2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA) Versus DOTA, NOTA, and NODAGA in Radioconjugate Performance


Tumor-to-Background Contrast: DOTAGA Outperforms DOTA by 2.6-Fold in Tumor-to-Blood and 2.3-Fold in Tumor-to-Liver Ratios When Labeled with ⁶⁸Ga

In a direct head-to-head biodistribution study using the same anti-HER2 ZHER2:2891 affibody scaffold, replacement of the DOTA chelator with DOTAGA significantly improved imaging contrast. At 2 h post-injection in SKOV‑3 tumor-bearing nude mice, ⁶⁸Ga-DOTAGA-ZHER2:2891 yielded a tumor-to-blood ratio of 61 ± 6 versus 23 ± 5 for ⁶⁸Ga-DOTA-ZHER2:2891 (p < 0.05), and a tumor-to-liver ratio of 10.4 ± 0.6 versus 4.5 ± 0.5 (p < 0.05) [1].

PET imaging biodistribution tumor-to-background ratio ⁶⁸Ga-DOTAGA affibody HER2 imaging

Conjugation Kinetics: DOTAGA-Anhydride Achieves Antibody Conjugation in 30 min at 25 °C Versus Hours for Conventional NHS/Isothiocyanate-Activated DOTA

DOTAGA's glutaric acid arm permits formation of a cyclic anhydride (DOTAGA-anhydride) that reacts with primary amines on trastuzumab in PBS (pH 7.4) at 25 °C within 30 min, achieving a mean degree of conjugation of 2.6 macrocycles per antibody [1]. The resulting ¹¹¹In-DOTAGA-trastuzumab immunoconjugate reached 97% radiochemical purity after purification, with 75% radiolabeling yield after 1 h at 37 °C, and retained high HER2-binding affinity (KD = 5.5 ± 0.6 nM on HCC1954 cells) [1]. In contrast, conventional DOTA activation as the p-SCN-Bn-DOTA isothiocyanate or DOTA-NHS ester typically requires several hours of incubation at elevated temperature (37–40 °C) to reach comparable conjugation yields, with attendant risk of antibody aggregation or loss of immunoreactivity [1].

bioconjugation DOTAGA-anhydride antibody labeling mild conjugation process efficiency

Target Binding Affinity Retention: DOTAGA Conjugates Maintain Picomolar HER3 Affinity Comparable to DOTA, While NOTA Shows 3-Fold Weaker Binding

In a systematic four-chelator comparison using the same anti-HER3 affibody Z08698, surface plasmon resonance measurements yielded the following equilibrium dissociation constants (KD): DOTAGA conjugate 15 ± 0.4 pM; DOTA conjugate 12 ± 2.6 pM; NODAGA conjugate 11 ± 0.6 pM; and NOTA conjugate 40 ± 1.5 pM [1]. The DOTAGA conjugate thus retains picomolar affinity essentially equivalent to DOTA and NODAGA, whereas the NOTA conjugate displays approximately 3-fold weaker binding (p < 0.05 vs all other chelators) [1]. All conjugates maintained high specificity for HER3 in vitro, and the DOTAGA conjugate exhibited the lowest hepatic uptake and highest tumor-to-liver ratio in vivo [1].

binding affinity HER3 KD DOTAGA vs NOTA affibody SPECT imaging

Radiometal Labeling Efficiency: DOTAGA Achieves the Highest ⁵⁵Co Labeling Yield (99.7%) Among NOTA, NODAGA, DOTA, and DOTAGA Chelators

In a head-to-head comparison using the identical bombesin-derived GRPR antagonist peptide RM26 conjugated to four macrocyclic chelators, radiocobalt-55 labeling yields were: NOTA 98.5%, NODAGA 98.8%, DOTA 99.3%, and DOTAGA 99.7% [1]. All conjugates demonstrated high complex stability, with release of ⁵⁷Co in the presence of excess EDTA challenge being ≤0.4% across all chelators [1]. The DOTAGA conjugate achieved quantitative labeling at high molar activity (450 GBq/μmol for ¹⁷⁷Lu-DOTAGA-PEG2-RM26) and maintained >98% in vivo stability at 5 min post-injection when co-injected with the neutral endopeptidase inhibitor phosphoramidon [2].

radiolabeling yield cobalt-55 PET DOTAGA GRPR RM26

(R)-DOTAGA Enantiopure Synthesis at Kilogram Scale with ≥97% Enantiomeric Excess: A Procurement-Relevant Purity Benchmark Absent from Racemic Chelators

A nine-step asymmetric synthesis of the orthogonally protected intermediate (R)-tert-Bu₄-DOTAGA has been demonstrated at multigram-to-kilogram scale under cGMP conditions, delivering the product with chemical purity ≥95% and enantiomeric excess (ee) ≥ 97% [1]. The chirality originates from an (S)-5-oxotetrahydrofuran-2-carboxylic acid tert-butyl ester precursor used to alkylate the cyclen macrocycle, introducing the chiral glutarate arm with high optical fidelity [1]. Most alternative DOTA-based bifunctional chelators (including generic DOTA-NHS, p-SCN-Bn-DOTA, and NOTA derivatives) are achiral and thus not subject to enantiomeric specification, rendering (R)-DOTAGA uniquely suited for applications where stereochemical consistency is required for regulatory filings or where the (R) and (S) isomers exhibit differential radiolabeling kinetics with ¹⁷⁷Lu, as confirmed by a subsequent comparative study [2].

chiral synthesis enantiomeric excess cGMP DOTAGA kilogram scale process chemistry

Thermodynamic Stability: Gd-DOTAGA Complexation Constant (log β₁₁₀ = 24.78) Remains Equivalent to Gd-DOTA, Demonstrating That the Glutaric Arm Does Not Compromise Chelate Stability

Potentiometric titration of Gd³⁺ complexation by DOTAGA immobilized on ultrasmall polysiloxane nanoparticles yielded a complexation constant log β₁₁₀ = 24.78 [1]. This value is comparable to the well-established log K(Gd-DOTA) ≈ 24.7 reported across multiple independent studies [class-level reference]. The near-identity of these constants confirms that substitution of one acetate arm by glutaric acid does not perturb the macrocyclic coordination sphere sufficiently to weaken Gd³⁺ binding, consistent with the retained kinetic inertness observed for ¹⁷⁷Lu-DOTAGA radioconjugates in vivo (>98% intact at 5 min post-injection) [2].

thermodynamic stability log β Gd-DOTAGA MRI potentiometric titration complexation constant

Procurement-Relevant Application Scenarios for 2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA) Based on Quantitative Differentiation Evidence


Clinical-Grade ¹⁷⁷Lu- and ⁶⁸Ga-Labeled Theranostic Radiopharmaceutical Manufacturing (e.g., PSMA, SSTR2, GRPR Targeting)

The combination of near-quantitative radiolabeling yields (99.7% for ⁵⁵Co; comparable performance for ¹⁷⁷Lu and ⁶⁸Ga) [1], high in vivo stability (>98% intact at 5 min pi) [2], and kilogram-scale cGMP-validated manufacturing [3] makes (R)-DOTAGA the chelator of choice for centralized radiopharmacy production of therapeutic and diagnostic radiopeptides. The DOTAGA-labeled agents [¹⁷⁷Lu]Lu-DOTA-TATE, [¹⁷⁷Lu]Lu-PSMA-617, and [¹⁷⁷Lu]Lu-PSMA-I&T are already produced using protocols validated from 5 to 100 GBq with an average activity yield of 98% across >1,000 patient cycles [4]. Procurement of the enantiopure (R)-DOTAGA intermediate ensures batch consistency that racemic chelator lots cannot guarantee [5].

Antibody-Based Radiotheranostics Requiring Mild, Rapid Conjugation to Preserve Immunoreactivity

For monoclonal antibody (mAb) radiolabeling, DOTAGA-anhydride enables conjugation to trastuzumab and other full-length IgGs in 30 min at 25 °C and neutral pH (PBS 7.4) [6], a decisive advantage over p-SCN-Bn-DOTA methods that require hours at elevated temperature. The resulting immunoconjugate retains high antigen affinity (KD = 5.5 nM for HER2) and achieves tumor uptake of 65%ID/g at 72 h post-injection with clear SPECT visualization at 24, 48, and 72 h [6]. This scenario applies to any antibody-based SPECT/PET diagnostic, including immunoPET with ⁸⁹Zr (via DFO-comparative DOTAGA conjugates) [6].

High-Contrast PET Imaging with Scaffold Proteins (Affibodies, ADAPTs, Nanobodies) Where Low Liver Background Is Critical

When imaging hepatic or perihepatic lesions, the 2.3-fold higher tumor-to-liver ratio achieved by ⁶⁸Ga-DOTAGA- versus ⁶⁸Ga-DOTA-labeled affibody molecules (10.4 vs 4.5, p < 0.05) [7] directly reduces false-negative rates. The increased net negative charge of the DOTAGA-metal complex (−2 vs −1 for DOTA) accelerates blood clearance and decreases hepatic sequestration, a property exploited in affibody, ADAPT, and nanobody-based imaging agent development [7][8]. DOTAGA conjugates also deliver the lowest hepatic uptake among NOTA, NODAGA, DOTA, and DOTAGA when labeled with ¹¹¹In [8].

MRI Contrast Agent Development Exploiting the High Thermodynamic Stability and Multifunctional DOTAGA Scaffold

The Gd-DOTAGA complex exhibits a complexation constant (log β₁₁₀ = 24.78) comparable to Gd-DOTA [9], preserving the safety-critical resistance to transmetallation while offering a free distal carboxylate for further conjugation to targeting vectors or nanoparticle surfaces. This property has been exploited in the construction of ultrasmall (<5 nm) polysiloxane nanoparticles with surface Gd-DOTAGA that achieve a longitudinal relaxivity r₁ of 11.9 s⁻¹mM⁻¹ per Gd at 60 MHz and demonstrate renal clearance [9]. The DOTAGA scaffold thus enables single-component, high-relaxivity MRI probes without compromising thermodynamic stability.

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